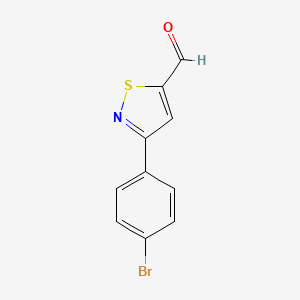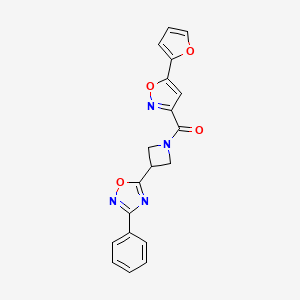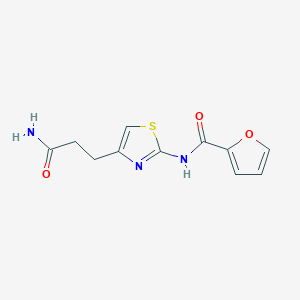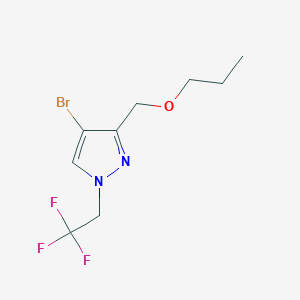![molecular formula C14H17BrN4O2 B2698995 5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine CAS No. 2379948-27-1](/img/structure/B2698995.png)
5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a bromine atom at position 5 and a furanyl-morpholinoethyl group at position 2.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Additionally, it has been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against cancer cells, viruses, and inflammation. Additionally, it has minimal toxicity in normal cells. One limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine. One direction is to further investigate its potential as a multi-targeted agent for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate its potential as a drug delivery system for targeted therapy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for research purposes.
Méthodes De Synthèse
The synthesis of 5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. The furan-2-yl chloride is then reacted with morpholine to form furan-2-ylmethylmorpholine. In the next step, the furan-2-ylmethylmorpholine is reacted with 2-amino-5-bromopyrimidine to form 5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine.
Applications De Recherche Scientifique
5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine has potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation. Additionally, it has been studied as a potential anti-viral agent due to its ability to inhibit the replication of viruses.
Propriétés
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c15-11-8-16-14(17-9-11)18-10-12(13-2-1-5-21-13)19-3-6-20-7-4-19/h1-2,5,8-9,12H,3-4,6-7,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVSQRWQTNPMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=C(C=N2)Br)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2698914.png)
![2-Amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2698915.png)


![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B2698919.png)
![2-[(E)-But-2-enyl]-6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698920.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2698925.png)



![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)